[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine
Description
Properties
IUPAC Name |
2-(4,5-dichloro-3-methylpyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N3/c1-3-6(4-11)13-8(10)7(9)5(2)12-13/h6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSLOOFGKJYNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C(=C(C(=N1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210981 | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177292-42-0 | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177292-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
Introduction of the Butylamine Side Chain
N-Alkylation of Pyrazole Nitrogen
- The butylamine moiety is introduced via N-alkylation of the pyrazole nitrogen (N1).
- This can be performed by reacting the dichloropyrazole intermediate with a suitable haloalkylamine derivative, such as 4-bromobutylamine or 4-chlorobutylamine, under nucleophilic substitution conditions.
- Typical reaction conditions include:
Alternative Route via Reductive Amination
- Another approach involves the formation of a pyrazole-substituted aldehyde or ketone intermediate followed by reductive amination with butylamine.
- Reductive amination uses reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to convert the imine intermediate into the corresponding amine.
- This method allows for more control over the side chain introduction and can improve yields and purity.
Optimized Reaction Conditions and Mechanistic Insights
Research Findings and Analytical Data
- The condensation of β-ketonitriles with hydrazine derivatives yields pyrazoles with high regioselectivity and good yields (typically 60–85%).
- Halogenation with sulfuryl chloride is rapid and efficient, minimizing side reactions and degradation.
- N-alkylation reactions proceed with moderate to high yields (50–75%), depending on the purity and reactivity of the haloalkylamine.
- Reductive amination routes offer improved selectivity but require careful control of reaction pH and reducing agent stoichiometry.
- Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and elemental analysis.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrazole ring synthesis | β-Ketonitrile + hydrazine | Ethanol, RT to reflux | 60–85 | Versatile, good regioselectivity | Requires substituted precursors |
| Dichloro substitution | Halogenation with sulfuryl chloride | N2 atmosphere, 0–50 °C, <1 min reaction | 70–90 | Fast, selective | Requires inert conditions |
| N-Alkylation | Nucleophilic substitution | Haloalkylamine, K2CO3, DMF, 50–80 °C | 50–75 | Direct introduction of side chain | Possible side reactions |
| Reductive amination | Imine formation + reduction | NaBH3CN, MeOH, RT | 65–80 | High selectivity, mild conditions | Sensitive to pH and reagents |
The preparation of this compound involves a multistep synthetic route combining pyrazole ring formation, selective dichlorination, and side chain introduction via N-alkylation or reductive amination. The methods are well-established in heterocyclic chemistry, with optimization focusing on reaction times, temperatures, and reagent selection to maximize yield and purity. The use of inert atmospheres and mild conditions is crucial for maintaining selectivity and preventing degradation.
This comprehensive synthesis approach is supported by diverse research findings and patent disclosures, reflecting its robustness and applicability for producing this compound for further chemical or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
Scientific Research Applications
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key parameters of the target compound with two close analogs:
Key Observations:
Substituent Effects: The target compound and the propylamine analog (CAS 1417570-01-4) share identical pyrazole substituents (4,5-dichloro and 3-methyl), but the latter has a shorter alkyl chain (propyl vs. butyl) and exists as a hydrochloride salt, likely enhancing solubility . The mono-chloro analog (CAS 1172929-76-8) lacks both the second chlorine and the 3-methyl group on the pyrazole, significantly reducing steric bulk and lipophilicity .
Molecular Weight and Bioactivity: The hydrochloride derivative (CAS 1417570-01-4) has a higher molecular weight (236.66 vs. 222.11) due to the chloride counterion, which may influence pharmacokinetic properties .
Alkyl Chain Impact :
- The butylamine chain in the target compound and CAS 1172929-76-8 provides greater conformational flexibility compared to the propylamine analog, possibly affecting interactions with hydrophobic binding pockets .
Biological Activity
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine is a synthetic compound characterized by a pyrazole ring with specific substituents that influence its biological properties. The compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in enzyme inhibition and cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃Cl₂N₃. Its structure includes a dichloro and methyl group on the pyrazole ring, contributing to its unique reactivity and biological activity. The presence of an amine group attached to a butyl chain enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃Cl₂N₃ |
| CAS Number | 1177292-42-0 |
| IUPAC Name | 2-(4,5-dichloro-3-methylpyrazol-1-yl)butan-1-amine |
| Physical State | Solid (typically) |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Enzyme Interaction
Cellular Effects
Research indicates that this compound can modulate cellular signaling pathways. For example:
- Gene Expression : It has been shown to upregulate or downregulate specific genes, which can lead to alterations in protein synthesis and overall cellular function.
- Metabolic Processes : The compound affects key enzymes involved in cellular respiration, thereby influencing energy production.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
- DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited potent DYRK1A inhibition with nanomolar-level activity. This suggests potential applications in treating diseases associated with DYRK1A dysregulation .
- Anti-inflammatory Properties : In vitro assays indicated that this compound displays anti-inflammatory effects by inhibiting pro-inflammatory cytokines in microglial cells. This positions it as a candidate for further development in treating inflammatory conditions .
- Antioxidant Activity : The compound has also been tested for its ability to neutralize free radicals, demonstrating significant antioxidant properties which may contribute to its therapeutic potential.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| [2-(4,5-dichloro-1H-pyrazol-1-yl)ethyl]amine | Moderate COX inhibition; anti-inflammatory effects |
| [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]amine | High selectivity for COX enzymes; potential analgesic effects |
| [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)hexyl]amine | Antioxidant properties; lower enzyme inhibitory activity |
Q & A
Q. What are the recommended synthetic routes for [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine, and how can intermediates be characterized?
A multi-step synthesis is typical for such pyrazole-amine derivatives. For example:
Cyclization : Start with a substituted pyrazole precursor (e.g., 4,5-dichloro-3-methyl-1H-pyrazole) and functionalize it via alkylation using 1,4-dibromobutane under reflux in anhydrous THF with a base like K₂CO₃ .
Amine introduction : React the alkylated intermediate with aqueous ammonia or a protected amine source (e.g., phthalimide) followed by deprotection .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and verify purity via HPLC (>98%) .
Characterization :
Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?
- Crystallization : Use slow evaporation from a dichloromethane/methanol (3:1) mixture to obtain single crystals .
- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for small-molecule refinement. Key steps:
- Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N–H···Cl interactions) .
Advanced Research Questions
Q. How can tautomeric or conformational ambiguities in the pyrazole-amine backbone be resolved experimentally?
- Variable-temperature NMR : Monitor dynamic proton exchange in DMSO-d₆ (e.g., amine NH₂ protons at δ 2.5–3.5 ppm) to identify tautomeric equilibria .
- DFT calculations : Compare experimental IR spectra (e.g., N–H stretches at 3300–3500 cm⁻¹) with computed vibrational modes (B3LYP/6-31G* basis set) .
- X-ray PDF analysis : Resolve bond-length alternation in the pyrazole ring to confirm electron delocalization patterns .
Q. What strategies mitigate hygroscopicity or decomposition during storage?
- Lyophilization : Freeze-dry the compound as a hydrochloride salt to enhance stability .
- Storage : Use airtight containers with desiccants (e.g., silica gel) under nitrogen at –20°C .
- Stability assays : Monitor via accelerated aging (40°C/75% RH for 4 weeks) and track degradation by LCMS (e.g., hydrolyzed byproducts at m/z 230–240) .
Q. How can researchers address contradictory bioactivity data in pharmacological assays?
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify off-target effects .
- Receptor docking studies : Use AutoDock Vina to model interactions with targets (e.g., GPCRs) and correlate with IC₅₀ values .
- Control experiments : Include reference inhibitors (e.g., SR141716 for cannabinoid receptors) to validate assay specificity .
Q. What analytical methods distinguish regioisomers or byproducts in the synthesis?
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate regioisomers; compare retention times and UV spectra (λ = 254 nm) .
- 2D NMR : HSQC and HMBC to assign coupling between pyrazole C-3 and butylamine protons .
- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., dichloro vs. methyl group orientation) .
Q. How should environmental and safety risks be managed during large-scale synthesis?
- Waste disposal : Segregate halogenated byproducts (e.g., chloro intermediates) and treat with NaOH/EtOH hydrolysis before incineration .
- Ventilation : Use fume hoods with HEPA filters during steps involving volatile amines or chlorinated solvents .
- PPE : Wear nitrile gloves and chemical goggles; monitor airborne exposure with OSHA-compliant sensors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
